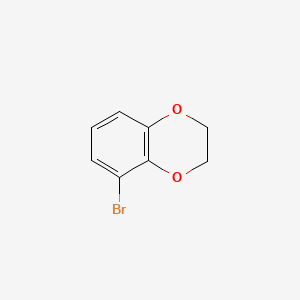

5-Bromo-1,4-benzodioxane

Description

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Medicinal Chemistry and Organic Synthesis

The 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.netnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a dioxane ring, is a key component in a wide array of natural products and synthetic molecules that exhibit significant pharmacological properties. researchgate.netscirp.org The versatility of the 1,4-benzodioxane structure allows for modifications at various positions, which can fine-tune its interaction with biological targets. researchgate.net

The significance of this scaffold is underscored by its presence in compounds with diverse therapeutic applications, including:

Antihypertensive agents: Certain derivatives act as α- or β-adrenergic receptor blockers. nih.gov

Antipsychotics and Antidepressants: Many compounds containing this moiety show affinity for serotonin (B10506) receptors, which are implicated in conditions like schizophrenia and depression. nih.govnih.gov

Anticancer agents: Some 1,4-benzodioxane derivatives have been investigated for their potential to inhibit cancer cell growth. scirp.org

Antimicrobial agents: The scaffold has been incorporated into molecules with activity against various bacterial strains. researchgate.netscirp.org

In organic synthesis, the 1,4-benzodioxane framework serves as a versatile template for constructing complex molecular architectures. mdpi.comresearchgate.net Its rigid structure provides a defined orientation for appended functional groups, which is crucial for achieving specific biological interactions.

Overview of Halogenated Benzodioxane Derivatives in Academic Inquiry

The introduction of a halogen atom, such as bromine, onto the 1,4-benzodioxane scaffold significantly enhances its utility in academic and industrial research. Halogenated derivatives, like 5-Bromo-1,4-benzodioxane, are of particular interest due to the unique chemical properties imparted by the halogen. The bromine atom can act as a leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the systematic modification of the benzodioxane core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Furthermore, halogenation can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the presence of a bromine atom can alter a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. This makes halogenated benzodioxanes valuable tools for medicinal chemists seeking to optimize the properties of lead compounds. Research has shown that bromine substitution on benzodioxane derivatives can enhance binding affinity to certain receptor subtypes.

Research Context and Scope for this compound as a Key Intermediate

This compound serves as a pivotal intermediate in the synthesis of a wide range of more complex molecules. mdpi.comresearchgate.netchemicalbook.com Its chemical structure, featuring a reactive bromine atom on the aromatic ring, makes it an ideal starting material for introducing further chemical diversity. The primary research context for this compound is its application as a building block in multi-step synthetic sequences aimed at producing novel compounds for biological evaluation.

The synthesis of this compound itself is straightforward, typically involving the reaction of 3-bromocatechol with 1,2-dibromoethane. chemicalbook.com This accessibility, coupled with its versatile reactivity, has solidified its role as a key intermediate in the medicinal chemist's toolbox. For example, it is a reagent used in the preparation of kinase M2 activators for potential cancer therapy. chemicalbook.com The bromine atom at the 5-position allows for regioselective functionalization, providing a precise method for constructing target molecules with specific substitution patterns.

The scope of its application is broad, extending to the synthesis of ligands for various receptors and enzymes. Researchers utilize this compound to systematically explore the chemical space around the benzodioxane scaffold, leading to the discovery of new compounds with tailored biological activities.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 215.04 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 58328-39-5 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | 5-bromo-2,3-dihydro-1,4-benzodioxine | nih.gov |

| InChI | 1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | sigmaaldrich.com |

| InChI Key | NGOZRIZXELGVHK-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | BrC1=CC=CC2=C1OCCO2 | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOZRIZXELGVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596264 | |

| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58328-39-5 | |

| Record name | 5-Bromo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58328-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1,4 Benzodioxane and Its Precursors

Strategies for the Construction of the 1,4-Benzodioxane (B1196944) Ring System with Bromine Substitution

The formation of the brominated 1,4-benzodioxane core can be approached through two main strategies: building the dioxane ring from an already brominated precursor or introducing the bromine atom onto a pre-formed benzodioxane nucleus. The choice of method significantly impacts the control over regiochemistry.

A common and direct method for synthesizing brominated 1,4-benzodioxanes involves the condensation of a halogenated catechol with a C2 synthon. unimi.it To obtain the 5-bromo substitution pattern, 3-bromocatechol is the required starting material. This catechol derivative is typically reacted with a compound containing two leaving groups, such as 1,2-dibromoethane, in the presence of a base to facilitate the double etherification and subsequent ring closure. nih.gov

One of the most straightforward synthetic strategies to prepare 2-substituted benzodioxanes involves the condensation of a substituted catechol with methyl 2,3-dibromopropionate. unimi.it When 3-bromocatechol is used, this reaction yields a mixture of two regioisomers: methyl 5-bromo-1,4-benzodioxane-2-carboxylate and methyl 8-bromo-1,4-benzodioxane-2-carboxylate. researchgate.netunimi.it These positional isomers are typically separable by chromatographic methods. unimi.it

Table 1: Condensation Reaction for Brominated 1,4-Benzodioxane Synthesis

| Catechol Precursor | C2/C3 Synthon | Typical Base | Product(s) |

|---|---|---|---|

| 3-Bromocatechol | 1,2-Dibromoethane | K₂CO₃ | This compound (major) and 8-Bromo-1,4-benzodioxane (minor) |

The unambiguous structural identification of these isomers can be challenging but has been definitively achieved through advanced NMR analyses, such as HSQC and HMBC. unimi.itresearchgate.net

An alternative approach to synthesizing brominated benzodioxanes is the direct electrophilic bromination of the 1,4-benzodioxane core. However, this method presents significant challenges in regioselectivity. wku.edu The two oxygen atoms of the dioxane ring act as activating, ortho-para directing groups for electrophilic aromatic substitution. This directing effect means that bromination of unsubstituted 1,4-benzodioxane would preferentially occur at the 6- and 7-positions (para to the oxygens) and potentially the 5- and 8-positions (ortho to the oxygens).

Achieving selective bromination at the 5-position is difficult because it is electronically similar to the 8-position, and both are generally less reactive than the 6- and 7-positions. Consequently, direct bromination reactions often require harsh conditions and result in a mixture of mono- and poly-brominated isomers, making the isolation of pure this compound inefficient. wku.edu For this reason, the condensation strategy using 3-bromocatechol (as described in 2.1.1) is generally the preferred and more controlled method for accessing the 5-bromo isomer.

Preparation of this compound as a Versatile Synthetic Synthon

This compound and its derivatives, particularly those with functional groups at the 2-position, are valuable intermediates, or synthons, in organic synthesis. researchgate.net The bromine atom serves as a key functional group for introducing further molecular complexity.

Methyl this compound-2-carboxylate is a particularly useful and versatile synthetic intermediate that is readily obtainable in one step from commercial starting materials. researchgate.net The standard synthesis involves the reaction of 3-bromocatechol with methyl 2,3-dibromopropionate. unimi.it

This condensation reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, with a weak base such as potassium carbonate to act as a proton scavenger. nih.govscirp.org The reaction proceeds via a double Williamson ether synthesis, leading to the formation of the dioxane ring.

Table 2: Synthesis of Methyl 5- and 8-Bromo-1,4-benzodioxane-2-carboxylate

| Reactant 1 | Reactant 2 | Solvent | Base | Outcome |

|---|

The resulting product is a mixture of the 5-bromo and 8-bromo regioisomers, which necessitates a purification step, usually column chromatography, to isolate the desired 5-bromo precursor. unimi.it The definitive identification of the correct isomer is crucial for subsequent synthetic steps and is confirmed using 2D NMR techniques. researchgate.netunimi.it

The synthetic utility of this compound precursors stems from the reactivity of both the bromo-substituent and other functional groups on the scaffold.

Reactions involving the C-5 Bromo Group: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions. It can readily participate in transition-metal-catalyzed reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 5-position.

Modification of the C-2 Substituent: In precursors like methyl this compound-2-carboxylate, the ester group at the C-2 position is amenable to numerous standard chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. researchgate.net The ester can also be reduced to a primary alcohol (a hydroxymethyl group), which can be further functionalized. These 2-substituted groups are often critical for the biological activity of the final compounds. unimi.it The development of chalcones from 1,4-benzodioxane precursors highlights the importance of modifications at other positions on the ring for creating bioactive molecules. nih.gov

Through these derivatization strategies, the this compound scaffold serves as a foundational building block for constructing complex molecules with potential applications in medicinal chemistry. nih.gov

Advanced Spectroscopic Characterization and Regioisomeric Elucidation of 5 Bromo 1,4 Benzodioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Regioisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of positional isomers like 5-Bromo-1,4-benzodioxane. While standard one-dimensional ¹H and ¹³C NMR provide initial data, two-dimensional correlation techniques are often essential for unambiguously assigning the bromine's position. The differentiation between the 5-bromo, 6-bromo, 7-bromo, and 8-bromo isomers relies on the distinct spin-spin coupling patterns of the aromatic protons and, more decisively, on the long-range correlations between protons and carbon atoms across the molecule.

Two-dimensional NMR techniques, specifically the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, are indispensable for distinguishing between positional isomers.

HSQC: This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu For this compound, HSQC allows for the unequivocal assignment of proton signals to their corresponding aromatic (C-6, C-7, C-8) and aliphatic (C-2, C-3) carbons.

HMBC: The HMBC experiment is the key to differentiating regioisomers by revealing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edu These long-range correlations provide a connectivity map of the molecular skeleton. The protons on the dioxane ring (at the C-2 and C-3 positions) are particularly useful probes. Their correlations to the aromatic carbons (C-5, C-8, C-9, C-10) are structurally diagnostic.

In the case of the 5-bromo isomer, the protons on the dioxane ring will show specific HMBC correlations to the quaternary carbon C-5 (which is bonded to the bromine) and the protonated carbon C-8. Conversely, for an 8-bromo isomer, these same dioxane protons would show correlations to the protonated carbon C-5 and the brominated carbon C-8. This difference in the connectivity pattern provides an unambiguous method for identification.

A study on the closely related regioisomers, methyl 8- and this compound-2-carboxylate, demonstrated this principle effectively. The HMBC analysis was resolutive for the unequivocal identification of the two isomers by observing the different patterns of three-bond C-H correlations.

| Proton(s) | Observed Correlation to Aromatic Carbon in 5-Bromo Isomer | Observed Correlation to Aromatic Carbon in 8-Bromo Isomer | Significance |

|---|---|---|---|

| Dioxane Ring Protons (H-2, H-3) | C-5 (Quaternary, Brominated) | C-5 (Protonated) | The pattern of correlations from the dioxane protons to the substituted (C-Br) vs. non-substituted carbons of the benzene (B151609) ring unambiguously determines the bromine's position. |

| Dioxane Ring Protons (H-2, H-3) | C-8 (Protonated) | C-8 (Quaternary, Brominated) |

The electron-withdrawing and anisotropic effects of the bromine atom influence the chemical shifts of the remaining protons on the aromatic ring. In this compound, three aromatic protons remain at the C-6, C-7, and C-8 positions. Their chemical shifts and coupling patterns provide strong evidence for the substitution pattern.

H-6: This proton is ortho to the bromine atom and is expected to be shifted downfield. It will appear as a doublet, coupled to H-7.

H-7: This proton is meta to the bromine and ortho to two other protons (H-6 and H-8). It is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H-6 and H-8.

H-8: This proton is para to the bromine atom. It will appear as a doublet, coupled to H-7.

The specific chemical shifts can be influenced by the solvent, but the relative positions and the multiplicity of the signals are characteristic of the 5-bromo substitution pattern.

| Proton | Position Relative to Bromine | Expected Multiplicity | Expected Coupling to |

|---|---|---|---|

| H-6 | ortho | Doublet (d) | H-7 |

| H-7 | meta | Triplet (t) or Doublet of Doublets (dd) | H-6, H-8 |

| H-8 | para | Doublet (d) | H-7 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of this compound. The molecular formula is C₈H₇BrO₂, corresponding to a molecular weight of approximately 215.04 g/mol . sigmaaldrich.com

A key diagnostic feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). docbrown.info This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (~50.8%) and ⁸¹Br (~49.2%). docbrown.info

Molecular Ion (M⁺): A peak corresponding to [C₈H₇⁷⁹BrO₂]⁺.

M+2 Ion: A peak of almost equal abundance corresponding to [C₈H₇⁸¹BrO₂]⁺.

The fragmentation pattern can also provide structural information. Common fragmentation pathways for aryl ethers and halides include the loss of the halogen atom and cleavage of the ether linkages. miamioh.edu While mass spectrometry can confirm the presence of one bromine atom on the benzodioxane core, it generally cannot differentiate between positional isomers without chromatographic separation or tandem MS techniques that can reveal isomer-specific fragmentation patterns. nih.govdntb.gov.ua

| m/z Value | Ion Identity | Description |

|---|---|---|

| ~214 / ~216 | [C₈H₇BrO₂]⁺ | Molecular ion peaks (M⁺ and M+2) showing the characteristic 1:1 bromine isotope pattern. |

| ~135 | [C₈H₇O₂]⁺ | Fragment resulting from the loss of the bromine radical ([M-Br]⁺). |

| ~107 | [C₇H₇O]⁺ | Fragment resulting from the loss of Br and CO. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The key vibrational modes expected are:

Aromatic C-H Stretch: Typically found in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: From the -OCH₂CH₂O- group, expected in the 3000-2850 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O-C Stretch: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl and alkyl ether linkages, typically in the 1300-1000 cm⁻¹ region.

C-Br Stretch: A vibration at lower frequencies, typically in the 700-500 cm⁻¹ range.

The substitution pattern on the benzene ring also influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can sometimes be used to infer the number of adjacent hydrogen atoms on the ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Dioxane Ring (-CH₂-) |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| Asymmetric C-O-C Stretch | ~1250 | Aryl-Alkyl Ether |

| Symmetric C-O-C Stretch | ~1050 | Aryl-Alkyl Ether |

| C-Br Stretch | 700 - 500 | Aryl Bromide |

Chromatographic Separation Techniques for Regioisomeric Mixtures

When the synthesis of this compound results in a mixture of positional isomers, chromatographic techniques are essential for their separation and isolation. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. researchgate.net

The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. The different positions of the bromine atom on the benzene ring lead to slight variations in the molecule's polarity, dipole moment, and volatility. These small physicochemical differences are sufficient to allow for separation on an appropriate chromatographic column.

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective. researchgate.net In reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, the isomers will elute at different retention times based on their relative polarity.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with the stationary phase. Coupled with a mass spectrometer (GC-MS), this technique is particularly powerful as it can separate the isomers before they enter the detector, allowing for the acquisition of a distinct mass spectrum for each isolated regioisomer. researchgate.net

The successful separation of diarylethene-based isomeric compounds by HPLC and supercritical fluid chromatography has been reported, underscoring the utility of these methods for isolating structurally similar molecules. columbia.edu

Chemical Reactivity and Functionalization of 5 Bromo 1,4 Benzodioxane

Strategies for the Introduction of Diverse Functionalities via Bromine Atom

The carbon-bromine bond in 5-Bromo-1,4-benzodioxane is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed and organometallic-mediated reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of aryl, alkynyl, and vinyl groups onto the 5-position of the 1,4-benzodioxane (B1196944) scaffold.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a biaryl linkage by coupling this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely employed for the synthesis of 5-aryl-1,4-benzodioxanes. The reaction conditions are generally mild and tolerate a variety of functional groups on the coupling partner.

| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |

| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

Sonogashira Coupling: The Sonogashira reaction enables the direct alkynylation of this compound by coupling it with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This method provides a straightforward route to 5-alkynyl-1,4-benzodioxane derivatives, which are valuable intermediates in organic synthesis.

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 88 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 91 |

| 1-Heptyne | Pd(dppf)Cl₂ | CuI | Piperidine | Toluene | 82 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 5-vinyl-1,4-benzodioxane derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The stereochemistry of the resulting double bond is predominantly trans.

| Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 75 |

| Methyl acrylate | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 |

| 1-Octene | Pd(dba)₂ | XPhos | Cs₂CO₃ | Dioxane | 65 |

Nucleophilic Aromatic Substitution Pathways

Direct displacement of the bromine atom in this compound via nucleophilic aromatic substitution (SNAAr) is generally challenging due to the electron-rich nature of the benzodioxane ring system. However, under forcing conditions or with highly activated nucleophiles, substitution can be achieved. For instance, reactions with certain amines or alkoxides at elevated temperatures can lead to the corresponding 5-amino or 5-alkoxy-1,4-benzodioxane derivatives, although yields may be moderate. Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) provide a more general and efficient alternative for the synthesis of 5-amino-1,4-benzodioxane derivatives under milder conditions. nih.govnih.gov

Organometallic Reagent Mediated Transformations

The bromine atom of this compound can be readily converted into an organometallic species, which can then react with various electrophiles.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, (1,4-benzodioxan-5-yl)magnesium bromide. wikipedia.orgadichemistry.com This organomagnesium compound is a potent nucleophile and reacts with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce a variety of functional groups at the 5-position. wikipedia.orgadichemistry.com

| Electrophile | Product |

| Benzaldehyde | (1,4-Benzodioxan-5-yl)(phenyl)methanol |

| Acetone | 2-(1,4-Benzodioxan-5-yl)propan-2-ol |

| Carbon Dioxide (followed by acidic workup) | 1,4-Benzodioxane-5-carboxylic acid |

Organolithium Reagent Formation: Lithium-halogen exchange can be achieved by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. researchgate.netresearchgate.netgrowingscience.com The resulting 5-lithio-1,4-benzodioxane is a highly reactive intermediate that can be trapped with various electrophiles to introduce functionalities like carboxyl, silyl, or alkyl groups.

Reactivity at the Dioxane Ring System in this compound Derivatives

The 1,4-dioxane (B91453) ring in this compound is generally stable under many reaction conditions. However, it can undergo cleavage under harsh acidic conditions, such as treatment with strong mineral acids at elevated temperatures, leading to the opening of the heterocyclic ring. youtube.com For instance, acid-catalyzed hydrolysis can yield catechol and ethylene (B1197577) glycol derivatives. The dioxane ring is typically resistant to cleavage by strong nucleophiles under standard conditions. iaea.org

Reactivity of the Benzene (B151609) Ring in this compound Derivatives

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The dioxanyl group is an ortho, para-directing and activating group, while the bromine atom is an ortho, para-directing but deactivating group. The outcome of electrophilic substitution is therefore dependent on the nature of the electrophile and the reaction conditions.

Bromination: Further bromination of this compound can occur at the available positions on the aromatic ring. semanticscholar.org The regioselectivity is influenced by the directing effects of both the bromo and the dioxanyl substituents.

Nitration: Nitration of 1,4-benzodioxane derivatives typically occurs at positions ortho and para to the activating dioxanyl group. semanticscholar.org In the case of this compound, nitration is expected to be directed to the positions influenced by both substituents.

Computational Investigations of 5 Bromo 1,4 Benzodioxane and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. It provides a framework for understanding how the distribution of electrons in a molecule governs its chemical behavior. For 5-Bromo-1,4-benzodioxane, DFT calculations can elucidate its stability, reactivity, and the nature of its chemical bonds.

Theoretical calculations using DFT can optimize the molecular geometry of this compound to its lowest energy state. From this optimized structure, various electronic properties can be determined. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting how the molecule will interact with other chemical species. Reactivity descriptors, such as chemical potential, hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity. These computational tools offer valuable guidance for understanding and predicting the chemical behavior of this compound and its derivatives.

Table 1: Key Electronic Properties Investigated by DFT

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies positive, negative, and neutral regions, predicting sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Indices like electronegativity, chemical hardness, and softness. | Quantify the overall reactivity of the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a this compound derivative, and a biological target, typically a protein. These methods are fundamental in drug design for understanding binding mechanisms and predicting the affinity of a compound for its target.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of 1,4-benzodioxane (B1196944), docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. For instance, studies on similar scaffolds have shown that the oxygen atoms of the 1,4-benzodioxane moiety can play a crucial role in binding to a target. By evaluating various poses, docking algorithms can estimate the binding energy, which helps in ranking potential drug candidates.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe the flexibility of the protein and the ligand, the stability of key interactions identified in docking, and the role of solvent molecules. For this compound derivatives, MD simulations can validate the binding mode predicted by docking and provide a more accurate estimation of binding free energy, which is crucial for lead optimization.

Table 2: Comparison of Molecular Docking and Molecular Dynamics

| Feature | Molecular Docking | Molecular Dynamics (MD) |

| Primary Goal | Predicts the binding pose and affinity of a ligand to a receptor. | Simulates the time-dependent behavior of a molecular system. |

| Methodology | Samples various orientations and conformations of the ligand in the receptor's active site. | Solves Newton's equations of motion for all atoms in the system. |

| Output | A static model of the ligand-receptor complex; binding score/energy. | A trajectory of atomic coordinates over time; dynamic properties and free energies. |

| Computational Cost | Relatively low. | High, requires significant computational resources. |

| Application | High-throughput virtual screening; initial binding mode prediction. | Refinement of docked poses; study of complex stability and conformational changes; accurate binding free energy calculation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a series of this compound derivatives, a QSAR study would involve several key steps:

Data Set Preparation : A collection of derivatives with experimentally measured biological activities (e.g., inhibitory concentration IC50) is assembled.

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can be used to predict the biological activity of new, unsynthesized this compound derivatives. This allows for the prioritization of compounds for synthesis and testing, thereby saving time and resources in the drug discovery process. The model can also provide insights into the structural features that are important for activity, guiding the rational design of more potent molecules.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which are crucial for their success in clinical trials. For this compound and its derivatives, computational models can provide early-stage assessment of their pharmacokinetic profiles.

Pharmacokinetic (ADME) Predictions:

Absorption : Models can predict oral bioavailability based on physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's "rule of five".

Distribution : Parameters such as plasma protein binding and blood-brain barrier penetration can be estimated using QSAR-based models. These factors determine where the drug goes in the body and its concentration at the target site.

Metabolism : Computational tools can predict the sites on the molecule that are most likely to be metabolized by cytochrome P450 enzymes. This helps in identifying potential metabolic liabilities and designing more stable compounds.

Excretion : While less commonly predicted, models can give an indication of the likely routes of elimination from the body.

Pharmacodynamic Predictions: While pharmacodynamics (what the drug does to the body) is often studied through methods like docking (Section 5.2), in silico tools can also predict potential off-target effects and toxicity. Web-based platforms and software can screen a molecule against databases of known biological targets to identify potential interactions that could lead to adverse effects. For instance, predicting the binding probability to various receptors or enzymes can highlight potential side effects early in the discovery process.

Table 3: Commonly Predicted In Silico ADME/Tox Parameters

| Parameter | Description | Importance in Drug Development |

| Oral Bioavailability | The fraction of an orally administered drug that reaches systemic circulation. | A key factor for orally administered drugs; poor bioavailability can lead to failure. |

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood plasma. | Affects the free drug concentration available to act on the target. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a drug to cross the BBB and enter the central nervous system. | Essential for CNS-acting drugs, but undesirable for peripherally acting drugs. |

| Cytochrome P450 (CYP) Inhibition | The potential of a drug to inhibit major metabolic enzymes. | Can lead to drug-drug interactions and altered drug clearance. |

| Ames Mutagenicity | Prediction of the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. |

Conformational Analysis and Stereochemical Considerations in this compound Derivatives

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical for its biological activity. The 1,4-dioxane (B91453) ring in this compound is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms.

Conformational Analysis involves identifying the most stable conformations of a molecule and the energy barriers between them. For 5-substituted 1,3-dioxanes, quantum-chemical studies have shown that the chair conformer is typically the most stable. The position of the substituent (axial vs. equatorial) significantly impacts the molecule's energy and shape. Computational methods can calculate the potential energy surface to identify low-energy conformers that are likely to exist and interact with biological targets.

Stereochemical Considerations are paramount for 1,4-benzodioxane derivatives, especially when a substituent at the C2 position creates a chiral center. The different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological activities, affinities for their targets, and metabolic profiles. This is because biological targets, being chiral themselves, interact stereoselectively with ligands. Computational studies can help to understand these differences. For example, docking simulations of individual stereoisomers can reveal why one is more active than another by showing a better fit or more favorable interactions with the target. Maintaining the correct stereochemistry during synthesis is crucial, and computational analysis can underscore the importance of specific chiral centers for biological function.

Applications of 5 Bromo 1,4 Benzodioxane in the Synthesis of Biologically Active Compounds

Precursor for Adrenergic Receptor Ligands

The 1,4-benzodioxane (B1196944) moiety is a cornerstone in the development of ligands for adrenergic receptors (ARs), particularly α-adrenoreceptor antagonists. These compounds are critical for treating conditions like hypertension. Research into analogues of established α1-antagonists, such as WB-4101, has utilized the benzodioxane structure to explore structure-activity relationships (SAR) and improve subtype selectivity.

Derivatives synthesized from the 1,4-benzodioxane template have shown high affinity and selectivity for α1-adrenoreceptor subtypes. For instance, modifications to the dioxane unit of WB-4101 related compounds have led to the identification of selective antagonists for the α1a and α1d subtypes. The rational design of these molecules, including potent and selective α2-adrenoreceptor antagonists like RX 781094 (Idazoxan), highlights the utility of the benzodioxane core in developing potential antidepressants by modulating norepinephrine (B1679862) levels. The substitution pattern on the aromatic ring of the benzodioxane is a key determinant of receptor selectivity.

| Compound Class | Target Receptor | Significance |

|---|---|---|

| WB 4101 Analogues | α1-Adrenoreceptor Subtypes (α1a, α1d) | High affinity and selectivity, useful for studying receptor function and potential therapeutics. |

| 2-(1,4-benzodioxan-2-yl)-2-imidazoline derivatives (e.g., Idazoxan) | α2-Adrenoreceptors (Presynaptic) | Selective antagonists with potential as novel antidepressants. |

| Openphendioxan Analogues | α1-Adrenoreceptor Subtypes | Investigation of SAR to enhance α1d-AR affinity. |

Building Block for Serotoninergic Receptor Modulators

The 1,4-benzodioxane framework is also integral to the synthesis of ligands targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, which are implicated in various central nervous system (CNS) disorders. Specifically, this scaffold has been employed to create potent and selective ligands for the 5-HT1A receptor subtype.

Researchers have successfully designed dual 5-HT1A and 5-HT7 receptor ligands, which may offer therapeutic benefits for conditions like anxiety and cognitive impairment. By modifying the arylalkyl moiety of a lead compound, a series of new dual-receptor ligands were synthesized, demonstrating low nanomolar binding affinities for both 5-HT1A and 5-HT7 receptors. Furthermore, the 1,4-benzodioxane structure has been incorporated into novel compounds that act as full agonists at the 5-HT1A receptor, which are being investigated as potential antidepressant and neuroprotective agents. The stereochemistry of substituents on the dioxane ring plays a critical role in receptor recognition and functional activity, with different enantiomers often displaying reversed selectivity for adrenergic versus serotoninergic receptors.

| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Compound 19 (Indanone derivative) | 5-HT1A / 5-HT7 | 2.3 (5-HT1A), 7.8 (5-HT7) | Dual Ligand |

| Compound 21 (Indanone derivative) | 5-HT1A / 5-HT7 | 0.74 (5-HT1A), 8.4 (5-HT7) | Full Agonist (5-HT1A), Antagonist (5-HT7) |

| (S)-2 (Dioxane derivative) | 5-HT1A | Potent | Agonist |

Intermediate in the Development of Nicotinic Receptor Antagonists and Agonists

The 1,4-benzodioxane scaffold is a valuable intermediate for synthesizing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, a key target for smoking cessation aids and potential treatments for various CNS disorders.

The synthesis of molecules where a pyrrolidinyl group is attached to the benzodioxane ring has yielded potent α4β2 nAChR partial agonists. Structure-activity relationship studies have revealed that the substitution pattern on the benzene (B151609) portion of the benzodioxane is crucial for both high affinity and selectivity over other nAChR subtypes, such as α3β4. For example, the presence of a hydroxyl group at the 7-position of the benzodioxane ring results in high α4β2 nAChR affinity. Interestingly, minor structural changes, such as moving a substituent on the benzene ring, can dramatically alter the activity profile of these ligands at different α4β2 receptor stoichiometries, providing a sophisticated tool for probing receptor function.

| Compound Class | Target Receptor | Key Structural Feature | Observed Activity |

|---|---|---|---|

| Pyrrolidinyl benzodioxanes | α4β2 nAChR | Hydroxylation or amination of the benzene ring. | Partial Agonism |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | α4β2 nAChR ((α4)2(β2)3 stoichiometry) | 7-hydroxy substitution. | Selective activation. |

| 5-Amino-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | α4β2 nAChR ((α4)2(β2)3 stoichiometry) | 5-amino substitution. | No activation. |

Synthesis of Enzyme Inhibitors Derived from the 1,4-Benzodioxane Scaffold

Beyond receptor ligands, the 1,4-benzodioxane structure is a key component in the design of various enzyme inhibitors.

Inhibition of monoamine oxidase B (MAO-B) is a validated strategy for treating neurological disorders like Parkinson's disease. A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives have been designed and synthesized as potent and selective MAO-B inhibitors.

In this research, the 1,4-benzodioxane moiety was incorporated into a chalcone skeleton. The resulting compounds were evaluated for their inhibitory activity against human MAO-B. One of the most potent compounds identified was (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one, which exhibited a very low IC50 value and high selectivity for MAO-B over MAO-A. Kinetic studies confirmed that these compounds act as competitive and reversible inhibitors of the enzyme.

| Compound | MAO-B Inhibition (IC50) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |

|---|---|---|

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one | 0.026 µM | >1538 |

The bacterial cell division protein FtsZ has emerged as a promising target for new antibacterial agents to combat antimicrobial resistance. A class of FtsZ inhibitors has been developed that links a 2,6-difluoro-benzamide scaffold to a variously substituted 1,4-benzodioxane ring.

These benzodioxane-benzamide compounds have demonstrated promising antibacterial activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), and even some Gram-negative strains. The 1,4-benzodioxane moiety plays a crucial role in the interaction with the FtsZ protein, with computational studies suggesting it fits into a hydrophobic subpocket. The nature and length of the linker between the benzodioxane and benzamide (B126) portions, as well as substitutions on the benzodioxane ring, significantly influence the antimicrobial potency.

| Compound Class | Mechanism of Action | Target Bacteria | Key Finding |

|---|---|---|---|

| Benzodioxane-benzamides | Inhibition of FtsZ protein. | Gram-positive (e.g., S. aureus, B. subtilis) and some Gram-negative strains. | Potency is related to linker length and substitutions on the benzodioxane ring. |

Cyclooxygenase (COX) enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective COX inhibition. The 1,4-benzodioxane scaffold has been utilized to create novel and selective COX-2 inhibitors.

A series of 1-((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and evaluated for their anti-inflammatory properties. Biological assays revealed that these compounds act as selective ligands for the COX-2 enzyme. One derivative, featuring a 3-trifluoromethylphenyl substitution on the piperazine (B1678402) ring, was identified as a particularly potent and selective COX-2 inhibitor, showing significantly greater potency than the reference drug diclofenac (B195802) in in-vivo anti-inflammatory tests.

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 3k (3-trifluoromethylphenyl derivative) | 8.35 µM | 0.12 µM | ~70 |

Development of Anti-inflammatory Agents from 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane framework has proven to be a successful template for the development of novel anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govunimi.it The anti-inflammatory activity of aryl acetic and propionic acids prompted the investigation of benzodioxane-based carboxylic acids as COX inhibitors. unimi.it

Key research findings include:

Selective COX-2 Inhibitors: A series of 1-((2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives were synthesized and identified as new and selective ligands for the COX-2 enzyme. nih.gov Among the compounds tested, one derivative (compound 3k) exhibited the most potent anti-inflammatory activity both in vitro and in vivo, with the added benefit of not showing ulcerogenic activity, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

COX-1 and COX-2 Inhibition: Studies on benzodioxane-based carboxylic acids, such as (S)-2-(benzodioxan-6-yl)propionic acid, have demonstrated inhibition of both COX-1 and COX-2. unimi.itresearchgate.net Some of these derivatives showed higher anti-inflammatory activity in vivo than the widely used drug ibuprofen. unimi.itdrugbank.com

Structure-Activity Relationship: Research has shown that the position of substituents on the 1,4-benzodioxane ring is crucial for anti-inflammatory activity. For instance, a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid group at position-6 displayed optimal activity, whereas the isomer with the substituent at position-2 showed only mediocre results. scirp.org

5-Lipoxygenase Inhibition: Beyond COX inhibition, some 1,4-benzodioxane compounds have been found to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory pathway. This dual inhibition presents potential for treating conditions like asthma and rheumatoid arthritis. rsc.org

Table 1: Anti-inflammatory Activity of Selected 1,4-Benzodioxane Derivatives

| Compound Class | Specific Derivative Example | Target Enzyme(s) | Key Finding |

|---|---|---|---|

| Phenylpiperazine derivatives | 1-((2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-(4-methoxyphenyl)piperazine (Compound 3k) | COX-2 | Exhibited the best anti-inflammatory activity among eleven designed compounds with no ulcerogenic toxicity. nih.gov |

| Benzodioxane-based carboxylic acids | (S)-2-(benzodioxan-6-yl)propionic acid | COX-1 and COX-2 | Showed higher anti-inflammatory activity in vivo than ibuprofen. unimi.it |

| Acetic acid-substituted benzodioxins | (2,3-dihydrobenzo nih.govresearchgate.netdioxin-6-yl)acetic acid | Not specified | Position-6 substitution showed optimum anti-inflammatory activity. scirp.org |

Contributions to Antibacterial and Antifungal Research

The 1,4-benzodioxane scaffold has been effectively utilized to generate novel compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net These derivatives often exhibit potent activity against a range of pathogenic microbes, including drug-resistant strains.

Notable research in this area includes:

Oxadiazole Derivatives: A series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 1,4-benzodioxane ring were synthesized and evaluated for antimicrobial activity. researchgate.netarabjchem.org Several of these compounds showed antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. researchgate.netarabjchem.org Some derivatives displayed potency comparable or superior to reference drugs like norfloxacin, chloramphenicol, and fluconazole. researchgate.netarabjchem.org

Piperazine Derivatives: Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and tested for their antimicrobial effects. researchgate.net Specifically, compound 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (6b) demonstrated significant activity against the pathogenic bacterial and fungal strains tested. researchgate.net

FtsZ Inhibition: The 1,4-benzodioxane scaffold has been instrumental in designing inhibitors of the FtsZ protein, which is essential for bacterial cell division. unimi.it This has led to the development of compounds active against methicillin-resistant S. aureus (MRSA), vancomycin-resistant E. faecalis (VRE), and Mycobacterium tuberculosis (Mtb). unimi.it

Table 2: Antimicrobial Activity of Selected 1,4-Benzodioxane Derivatives

| Compound Class | Specific Derivative Example | Target Organisms | Activity (MIC/IC50) |

|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | 2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazoles | S. aureus, E. coli, B. subtilis, A. niger, C. albicans | Comparable or better than reference drugs (norfloxacin, fluconazole). researchgate.netarabjchem.org |

| Piperazine derivatives | 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane -2-carbonyl)piperazine (6b) | Pathogenic bacteria and fungi | Exhibited significant antimicrobial activity. researchgate.net |

| Benzamide derivatives | 7-chloro substituted benzodioxane benzamide | MRSA, VRE, Mtb | Potent FtsZ inhibitor with MIC of 0.39 µg/mL against MRSA. unimi.it |

Role in Anticancer Agent Synthesis

The structural versatility of the 1,4-benzodioxane framework has been exploited to create a diverse range of anticancer agents targeting various malignancies through multiple mechanisms of action. scirp.orgnih.gov

Key findings in anticancer research include:

mTOR Inhibition in Skin Cancer: A series of 1,4-benzodioxane-hydrazone derivatives were synthesized as potential chemotherapeutics for skin cancer. nih.gov One compound (7e) emerged as a potent inhibitor of cancer cell growth across 56 different cell lines, showing particular efficacy against melanoma cell lines with GI50 values as low as 0.20 µM. Its mechanism involves the induction of apoptosis, S-phase cell cycle arrest, and inhibition of the mTOR kinase enzyme. nih.gov

MetAP2 Inhibition: Researchers have designed and synthesized 1,2,4-triazole (B32235) derivatives containing a 1,4-benzodioxan fragment as inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme crucial for the growth of new blood vessels that tumors need to survive. zhaojgroup.com Compound 5k showed the most potent activity against the HEPG2 liver cancer cell line, with an IC50 value of 0.81 µM. zhaojgroup.com

Telomerase Inhibition: 1,3,4-Oxadiazolyl benzodioxanes have been developed as inhibitors of telomerase, an enzyme that is highly active in rapidly dividing cancer cells and is responsible for maintaining telomere length. unimi.it One such compound demonstrated a potent telomerase inhibitory activity with an IC50 of 1.27 μM and showed significant antitumor activity against four different cancer cell lines. unimi.it

Tubulin Polymerization Inhibition: A 1,4-benzodioxine derivative (11a) was found to exhibit a broad spectrum of activity against four cancer cell lines (HepG2, PC-3, MCF-7, and A549) with IC50 values below 10 µM. This compound acts as a tubulin polymerization inhibitor, induces cell accumulation in the G2/M phase, and promotes apoptosis. researchgate.net

Table 3: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives

| Compound Class | Specific Derivative Example | Target Cancer/Cell Line | Mechanism of Action |

|---|---|---|---|

| Hydrazone derivatives | Compound 7e | Melanoma (MDA-MB-435, M14) | mTOR kinase inhibition, Apoptosis induction, S-phase arrest. nih.gov |

| 1,2,4-Triazole derivatives | Compound 5k | Liver Cancer (HEPG2) | Methionine aminopeptidase 2 (MetAP2) inhibition. zhaojgroup.com |

| 1,3,4-Oxadiazolyl derivatives | Compound 35 | HEPG2, HELA, SW1116, BGC823 | Telomerase inhibition. unimi.it |

| Imidazolium salt hybrids | Compound 25 | SMMC-7721 | G0/G1 cell cycle arrest and apoptosis. researchgate.net |

| Benzodioxine derivatives | Compound 11a | MCF-7 (Breast) | Tubulin polymerization inhibition, G2/M phase arrest, Apoptosis. researchgate.net |

Neuroprotective Agents Derived from the 1,4-Benzodioxane Framework

The 1,4-benzodioxane structure is present in several natural and synthetic compounds that exhibit neuroprotective and neuritogenic activities, highlighting its potential in the development of therapies for neurodegenerative diseases.

Significant research includes:

Neuritogenic Activity: Natural 1,4-benzodioxane derivatives isolated from the seeds of Phytolacca americana have been shown to promote neurite outgrowth in primary cultured rat cortical neurons. nih.gov Americanoic acid A methyl ester, for example, exhibited neurite outgrowth-promoting activity at concentrations as low as 0.01 µM. nih.gov This suggests that the dimeric structure of the 1,4-benzodioxane moiety is a key requirement for this neurotrophic activity. rsc.orgresearchgate.net

MAO-B Inhibition: As an effective approach for treating neurological disorders, a series of 1,4-benzodioxan-substituted chalcones were designed as inhibitors of monoamine oxidase B (MAO-B). nih.gov The most potent of these, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one, was a highly selective and reversible inhibitor of human MAO-B with an IC50 of 0.026 µM. nih.gov

5-HT1A Receptor Agonism: Compounds containing the 1,4-benzodioxane moiety have been reported to act as 5-HT1A receptor agonists, a mechanism that may be useful for developing antidepressant and neuroprotective agents. rsc.org

Table 4: Neuroprotective and Neuritogenic Activity of Selected 1,4-Benzodioxane Derivatives

| Compound Class | Specific Derivative Example | Biological Activity | Key Finding |

|---|---|---|---|

| Natural Neolignans | Americanoic acid A methyl ester | Neuritogenic (Neurite Outgrowth) | Promoted neurite outgrowth in rat cortical neurons at 0.01-1.0 µM. nih.gov |

| Substituted Chalcones | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one | MAO-B Inhibition | Potent and highly selective reversible inhibitor of human MAO-B (IC50 = 0.026 µM). nih.gov |

| Synthetic Derivatives | Not specified | 5-HT1A Receptor Agonism | Potential for antidepressant and neuroprotective applications. rsc.org |

Structure Activity Relationship Sar Studies Incorporating 5 Bromo 1,4 Benzodioxane Derivatives

Influence of Bromine Substitution on Biological Activity and Receptor Selectivity

The position and nature of substituents on the aromatic ring of the 1,4-benzodioxane (B1196944) scaffold are critical determinants of biological activity and receptor selectivity. researchgate.net The introduction of a bromine atom, particularly at the 5-position, significantly influences the electronic and lipophilic properties of the molecule, which in turn can modulate its interaction with target proteins.

Research into 1,4-benzodioxan-substituted chalcones has highlighted the role of halogen substitution in their inhibitory activity against human monoamine oxidase B (hMAO-B), an important target in the treatment of neurological disorders. nih.gov For instance, the compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govsemanticscholar.orgdioxin-6-yl)prop-2-en-1-one demonstrated potent hMAO-B inhibition with an IC50 of 0.026 µM and high selectivity. nih.gov While this example does not feature the bromine on the benzodioxane ring itself, it underscores the general importance of bromo-substituents in this class of compounds for achieving high affinity and selectivity. Another related derivative, (E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b] nih.govsemanticscholar.orgdioxin-6-yl)prop-2-en-1-one, was also synthesized and evaluated, contributing to the understanding of the SAR of this series. nih.gov

Furthermore, studies on flavonoid derivatives have shown that bromo- and chloro-substitutions can confer significant inhibitory effects against pathogenic bacteria and yeast. For example, 6-bromo-8-nitroflavone and a chalcone (B49325) derivative with a bromine atom demonstrated notable antimicrobial activity. nih.gov These findings suggest that the electronic and steric effects of bromine can be harnessed to develop potent antimicrobial agents based on various scaffolds, including potentially those derived from 5-bromo-1,4-benzodioxane.

The table below summarizes the biological activities of selected bromo-substituted compounds related to the 1,4-benzodioxane scaffold.

| Compound Name | Biological Target/Activity | Key Findings |

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govsemanticscholar.orgdioxin-6-yl)prop-2-en-1-one | Monoamine Oxidase B (MAO-B) | Potent and selective inhibitor of hMAO-B with an IC50 of 0.026 µM. nih.gov |

| (E)-1-(5-bromo-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b] nih.govsemanticscholar.orgdioxin-6-yl)prop-2-en-1-one | Monoamine Oxidase B (MAO-B) | Synthesized as part of a series of hMAO-B inhibitors, contributing to SAR understanding. nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Anticancer agents | The 5-bromo substitution on the core scaffold is a key feature; however, additional large lipophilic bromine substitutions on other parts of the molecule can reduce activity. mdpi.com |

| 6-Bromo-8-nitroflavone | Antimicrobial | Demonstrated inhibitory effects against pathogenic bacteria and yeast. nih.gov |

Impact of Modifications at the Dioxane Ring on Pharmacological Profiles

Modifications to the dioxane ring of the 1,4-benzodioxane structure have been shown to have a profound impact on the pharmacological profiles of the resulting derivatives. One significant area of investigation has been the replacement of the relatively planar 1,4-benzodioxane system with the more conformationally flexible 1,4-dioxane (B91453) ring. nih.govresearchgate.net This alteration has led to the discovery of compounds with novel and often improved biological activities.

A key study explored the transition from the 1,4-benzodioxane template of the known α1-adrenoreceptor (α1-AR) antagonist WB 4101 to a 1,4-dioxane ring. nih.gov This structural change was investigated to understand the role of the scaffold's conformational flexibility. The resulting 1,4-dioxane derivatives exhibited diverse pharmacological profiles, including selective α1D-AR antagonists, potential anticancer agents, and full 5-HT1A receptor agonists. nih.govresearchgate.net

For example, certain properly substituted 1,4-dioxane derivatives were identified as selective antagonists for the α1D-adrenoceptor subtype. nih.gov This is significant because subtype-selective antagonists are valuable tools for dissecting the physiological roles of different α1-AR subtypes and may offer therapeutic advantages.

Interestingly, other derivatives from the same series of 1,4-dioxanes displayed potent cytotoxic effects in PC-3 prostate cancer cells, highlighting their potential as anticancer agents. nih.govresearchgate.net The stereochemistry of the dioxane ring was also found to be crucial. For instance, the anticancer activity of some derivatives was dependent on their chirality, with one enantiomer being significantly more potent. nih.gov This anticancer effect was confirmed to be dependent on the α1d-AR subtype. nih.gov

Furthermore, the modification of the dioxane ring led to the development of potent and full agonists for the 5-HT1A receptor. nih.govresearchgate.net This is a notable shift in activity, as many 1,4-benzodioxane derivatives are known to be antagonists at this receptor. The discovery of full 5-HT1A agonists based on the 1,4-dioxane scaffold opens up new avenues for the development of potential antidepressants and neuroprotective agents. nih.gov

The following table provides an overview of how modifications to the dioxane ring can alter the pharmacological profile of 1,4-benzodioxane-related compounds.

| Original Scaffold | Modified Scaffold | Resulting Pharmacological Profile |

| 1,4-Benzodioxane | 1,4-Dioxane | - Selective α1D-Adrenoceptor Antagonists nih.govresearchgate.net- Potential Anticancer Agents (cytotoxic in PC-3 cells) nih.govresearchgate.netnih.gov- Full 5-HT1A Receptor Agonists nih.govresearchgate.net |

Rational Design of New Pharmacophores Based on the this compound Scaffold

The 1,4-benzodioxane scaffold is considered a "versatile template" in drug design, and its application spans decades of medicinal chemistry. researchgate.netnih.gov The this compound derivative, in particular, serves as a valuable starting point for the rational design of new pharmacophores targeting a wide range of biological entities.

One example of rational design involves the development of selective inhibitors of human monoamine oxidase B (hMAO-B). nih.gov In this study, a series of 1,4-benzodioxan-substituted chalcones were designed and synthesized. The design strategy involved combining the 1,4-benzodioxane moiety with a chalcone structure, which is known to possess a variety of biological activities. The inclusion of substituents, such as bromine, on the phenyl rings was a key part of the design process to optimize inhibitory activity and selectivity. nih.gov

Another area where the 1,4-benzodioxane scaffold has been rationally employed is in the development of novel antibacterial agents. Researchers have designed and synthesized benzodioxane–benzamides as inhibitors of the bacterial cell division protein FtsZ. nih.gov The versatility of the 1,4-benzodioxane ring allowed for the simple introduction of various structural modifications to explore the SAR and enhance antimicrobial activity. This rational approach, supported by computational modeling, led to the development of compounds with potent activity against Gram-positive bacteria. nih.gov

The 1,4-benzodioxane framework is a key component of numerous synthetic compounds that have been investigated for a variety of therapeutic applications, including as antagonists for α1 adrenergic and serotoninergic receptors, as well as antitumor and antibacterial agents. nih.gov The bromo-substitution at the 5-position can be strategically utilized to fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a given target.

The following table illustrates examples of rational drug design based on the 1,4-benzodioxane scaffold.

| Scaffold Base | Design Strategy | Target | Resulting Compound Class |

| 1,4-Benzodioxane | Combination with a chalcone structure and optimization of phenyl ring substitutions. | Monoamine Oxidase B (MAO-B) | 1,4-Benzodioxan-substituted chalcones nih.gov |

| 1,4-Benzodioxane | Linkage to a benzamide (B126) moiety and structural modifications guided by computational modeling. | FtsZ protein | Benzodioxane–benzamides as antibacterial agents nih.gov |

Biosynthetic Considerations and Natural Product Analogues of the 1,4 Benzodioxane Scaffold

Proposed Biosynthetic Pathways of Lignan-Derived 1,4-Benzodioxanes

The 1,4-benzodioxane (B1196944) core in natural products is predominantly found in the lignan (B3055560) family. rsc.org Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. unimi.itnsf.gov The biosynthesis of these complex structures originates from the shikimic acid pathway, which produces aromatic amino acids that, in turn, serve as precursors to monolignols like coniferyl alcohol. nsf.govscripps.edu

The key step in the formation of the 1,4-benzodioxane moiety is believed to be an oxidative coupling reaction. nih.gov This process involves the enzyme-mediated (e.g., peroxidases or laccases) one-electron oxidation of two phenylpropanoid monomers. nih.gov This oxidation generates phenoxy radicals which can then couple in various ways. nsf.gov

For the formation of the 1,4-benzodioxane ring system, a specific type of coupling, known as an O-β or 8-O-4' coupling, occurs. scispace.com In the case of flavonolignans like silybin, the proposed pathway involves the oxidative coupling of a flavonoid (like taxifolin) and a phenylpropanoid (like coniferyl alcohol). scispace.comresearchgate.net The process generates radical intermediates that subsequently couple. The reaction proceeds through a quinone methide intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of a hydroxyl group to form the thermodynamically favored trans-substituted 1,4-benzodioxane ring. scispace.com The presence of both cis and trans diastereomers in some natural sources suggests that this coupling may not always be perfectly stereoselective. scispace.com

Key Precursors and Intermediates in Benzodioxane Lignan Biosynthesis

| Precursor/Intermediate | Role in Pathway |

|---|---|

| Phenylpropanoid Units (e.g., Coniferyl alcohol) | Monomeric building blocks that undergo oxidative coupling. nsf.govscispace.com |

| Phenoxy Radicals | Highly reactive intermediates formed by one-electron oxidation of phenols. nsf.govnih.gov |

| Quinone Methide | A key intermediate formed after the coupling of radicals, which is susceptible to nucleophilic attack. scispace.com |

Biomimetic Synthesis Approaches to 1,4-Benzodioxane Natural Products

Inspired by the proposed biosynthetic pathways, chemists have developed biomimetic or bioinspired syntheses to construct the 1,4-benzodioxane scaffold in the laboratory. engineering.org.cnnih.gov These approaches aim to replicate nature's efficiency by using oxidative coupling as a key bond-forming strategy. nih.govresearchgate.net Early biomimetic syntheses often employed simple oxidants to mimic the function of enzymes like peroxidases and laccases. nih.govresearchgate.net

Phenol (B47542) oxidative coupling (POC) is a central reaction in these biomimetic strategies. nih.gov Reagents such as ferric chloride (FeCl₃), silver oxide (Ag₂O), and manganese(III) acetate (B1210297) [Mn(OAc)₃] have been used to effect the oxidative dimerization of phenylpropanoid precursors. researchgate.net These methods can generate the desired 1,4-benzodioxane linkage, often alongside other dimeric products resulting from different coupling modes (e.g., β-β or β-5). nih.gov

For example, the synthesis of flavonolignans has been achieved through the oxidative coupling of a flavonoid and a phenylpropanoid unit, mirroring the proposed biosynthetic route. nih.gov These biomimetic approaches are valuable not only for the total synthesis of complex natural products but also for generating "unnatural" analogues for biological evaluation. researchgate.net While these methods can be effective, controlling the regioselectivity and stereoselectivity of the coupling reaction remains a significant challenge, often leading to mixtures of isomers. mdpi.com More recent synthetic methods have focused on developing more controlled and higher-yielding approaches to overcome the limitations of early biomimetic strategies. researchgate.netnii.ac.jp

Common Oxidants in Biomimetic Synthesis of 1,4-Benzodioxanes

| Oxidizing Agent | Application |

|---|---|

| Ferric chloride (FeCl₃) | Used for oxidative coupling of phenols. |

| Silver oxide (Ag₂O) | A mild oxidant for phenol coupling reactions. |

| Manganese(III) acetate [Mn(OAc)₃] | Effective for the oxidative coupling of caffeic acid esters to form benzoxanthene lignans. researchgate.net |

Structural Elucidation of Natural Products Containing the 1,4-Benzodioxane Moiety

The definitive identification and characterization of natural products featuring the 1,4-benzodioxane scaffold rely heavily on modern spectroscopic techniques. scirp.org The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.commdpi.com

NMR Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are indispensable. arabjchem.org

¹H NMR: The proton NMR spectrum provides crucial information about the substitution pattern on the aromatic rings and the stereochemistry of the dioxane ring. chemicalbook.comnih.gov The chemical shifts and coupling constants of the protons on the heterocyclic ring (typically designated as H-2 and H-3 or H-α and H-β) are particularly diagnostic for determining the relative stereochemistry (cis vs. trans).

¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms and their chemical environment, confirming the presence of the benzodioxane core and its substituents. arabjchem.org

2D NMR: Experiments like HSQC correlate protons with their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure by connecting different fragments. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and employing techniques like Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound. scirp.orgmdpi.com The fragmentation pattern observed in MS/MS experiments can provide further structural clues about the connectivity of the molecule. mdpi.com

The combination of these techniques allows for the unambiguous assignment of the constitution and relative stereochemistry of 1,4-benzodioxane natural products. mdpi.com In cases where absolute stereochemistry needs to be determined, additional methods such as X-ray crystallography or comparison with synthetic standards are often employed. acs.org

Key Spectroscopic Data for 1,4-Benzodioxane Moiety

| Technique | Type of Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, determination of relative stereochemistry (cis/trans). nih.gov |

| ¹³C NMR | Number and type of carbon atoms, chemical environment of carbons. arabjchem.org |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H), assembly of the molecular structure. acs.org |

| HRMS (e.g., ESI-TOF) | Precise molecular weight and determination of the elemental formula. scirp.org |

Future Research Directions and Therapeutic Potential of 5 Bromo 1,4 Benzodioxane Derivatives

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the exploration of the chemical space around the 5-Bromo-1,4-benzodioxane core. Future research will likely focus on advancing current synthetic strategies and pioneering new routes to access a diverse range of derivatives.

Key areas for exploration include the refinement of metal-catalyzed cross-coupling reactions. Palladium and copper catalysts have shown utility in the formation of the benzodioxane ring through C-O coupling reactions. Future work could involve the development of novel ligand systems for these metals to improve reaction yields, reduce catalyst loading, and enhance regioselectivity, particularly when introducing further substituents onto the aromatic ring.

Furthermore, microwave-assisted organic synthesis (MAOS) presents an opportunity to significantly accelerate the synthesis of this compound derivatives. The rapid heating and controlled pressure conditions offered by microwave reactors can lead to dramatically reduced reaction times and improved yields for key steps such as ether formation and subsequent functional group interconversions.

| Synthetic Strategy | Potential Advantages |

| Novel Ligand Development for Metal Catalysis | Improved yields, higher selectivity, lower catalyst loading |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, enhanced reaction control |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, suitability for library synthesis |

Advanced Pharmacological Profiling and Target Validation Studies

A comprehensive understanding of the pharmacological profile of this compound derivatives is essential for identifying promising therapeutic candidates. Initial studies have revealed a broad spectrum of biological activities for the general 1,4-benzodioxane (B1196944) class, including anticancer, antibacterial, and enzyme inhibitory effects. researchgate.netresearchgate.netnih.gov Future research must build upon this foundation with more detailed and targeted investigations.